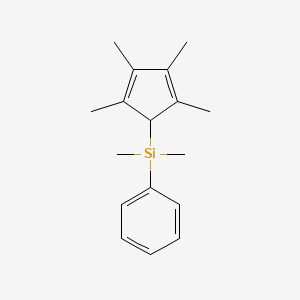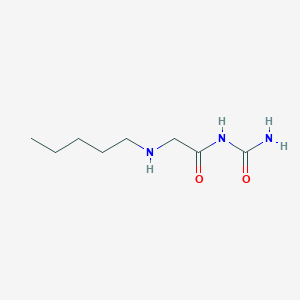![molecular formula C11H22O4Si B14281449 Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane CAS No. 133940-35-9](/img/structure/B14281449.png)
Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is a silane-based coupling agent used to functionalize a variety of substrates. It is known for its ability to modify surfaces to improve the dispersion of nanoparticles and act as an adhesion promoter by treating precursor materials with epoxy silanes .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane typically involves the reaction of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with commercial chloroplatinic acid . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the compound is produced by reacting beta-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with octanol, followed by coupling the intermediate product onto porous silica . This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The compound can be reduced to form different silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various silane derivatives with modified functional groups, which can be used for different applications in material science and chemistry .
科学的研究の応用
Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane has a wide range of scientific research applications:
Chemistry: Used as a coupling agent to functionalize substrates and improve nanoparticle dispersion.
Medicine: Potential use in drug delivery systems due to its ability to modify surfaces and improve adhesion.
作用機序
The mechanism of action of Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane involves its ability to act as a coupling agent. It modifies the surface of substrates, improving the dispersion of nanoparticles and enhancing adhesion properties. The molecular targets include various substrates, and the pathways involved are primarily related to surface modification and functionalization .
類似化合物との比較
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
- 3-(2-Trimethoxysilylethyl)cyclohexene oxide
- (Epoxycyclohexyl)ethyltrimethoxysilane
Comparison: Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is unique due to its highly reactive epoxide ring, which makes it more effective as a coupling agent compared to similar compounds. Its ability to improve nanoparticle dispersion and enhance adhesion properties sets it apart from other silane-based coupling agents .
特性
CAS番号 |
133940-35-9 |
|---|---|
分子式 |
C11H22O4Si |
分子量 |
246.37 g/mol |
IUPAC名 |
trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane |
InChI |
InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)8-7-9-5-4-6-10-11(9)15-10/h9-11H,4-8H2,1-3H3 |
InChIキー |
NTUUXNCVRZQBFX-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCC1CCCC2C1O2)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


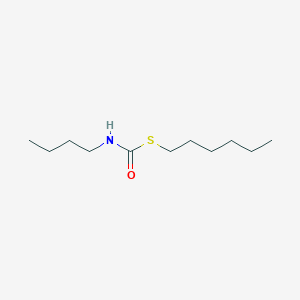
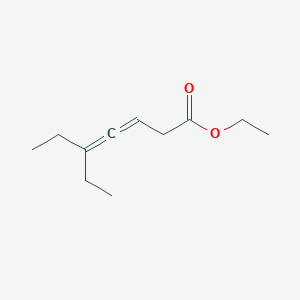


![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)

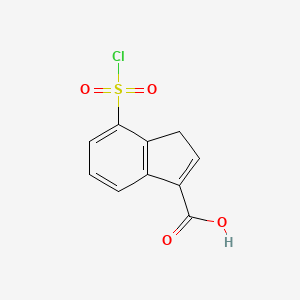
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
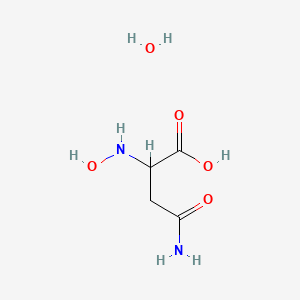
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
